molecular formula C12H19BrN2O B8282209 5-Bromo-2-methyl-6-(4-methyl-pentyloxy)-pyridin-3-ylamine

5-Bromo-2-methyl-6-(4-methyl-pentyloxy)-pyridin-3-ylamine

Cat. No. B8282209
M. Wt: 287.20 g/mol
InChI Key: IVSAXWAAHDZUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-6-(4-methyl-pentyloxy)-pyridin-3-ylamine is a useful research compound. Its molecular formula is C12H19BrN2O and its molecular weight is 287.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methyl-6-(4-methyl-pentyloxy)-pyridin-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methyl-6-(4-methyl-pentyloxy)-pyridin-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-methyl-6-(4-methyl-pentyloxy)-pyridin-3-ylamine

Molecular Formula

C12H19BrN2O

Molecular Weight

287.20 g/mol

IUPAC Name

5-bromo-2-methyl-6-(4-methylpentoxy)pyridin-3-amine

InChI

InChI=1S/C12H19BrN2O/c1-8(2)5-4-6-16-12-10(13)7-11(14)9(3)15-12/h7-8H,4-6,14H2,1-3H3

InChI Key

IVSAXWAAHDZUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1N)Br)OCCCC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 ml single-necked round-bottomed flask equipped with a condensor, 1.36 g of crude 3-bromo-6-methyl-2-(4-methyl-pentyloxy)-5-nitro-pyridine is dissolved in 3.15 ml of methanol and the resulting solution stirred. Under cooling using an ice/water bath, 3.15 ml of concentrated aqueous HCl is added dropwise by syringe (precipitation is observed). The ice bath is removed and 2.23 g anhydrous SnCl2 is added in portions. Stirring is continued under heating to reflux for 5.5 h (yellow suspension). After cooling this mixture to ambient temperature, it is concentrated in vacuo to give a yellow solid. After adding dichloromethane, 10 ml of a 4 M aqueous NaOH solution is added (pH 12). After extraction, the organic phase is dried over Na2SO4, filtered and the solvent removed in vacuo to give 1.62 g of a yellow oil. Purification is done by flash chromatography [silica gel cartridge (50 g, 150 ml) of a solid deposition with heptane/ethyl acetate 4:1 (v:v)] to give 490 mg of the compound in the form of a yellow oil. RP HPLC: Retention time of compound: 2.12 minutes.
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
3.15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.15 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.